

AZD3965 Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	AZD3965	
Cat. No.:	B1666217	Get Quote

An objective analysis of preclinical data on the combination of **AZD3965** with chemotherapy and radiation, providing researchers, scientists, and drug development professionals with a comprehensive guide to its performance, underlying mechanisms, and experimental frameworks.

AZD3965, a selective inhibitor of monocarboxylate transporter 1 (MCT1), has emerged as a promising therapeutic agent in oncology by targeting the metabolic symbiosis within tumors. By blocking lactate transport, **AZD3965** disrupts the energy supply of cancer cells, leading to intracellular acidification and metabolic stress.[1][2] Preclinical studies have demonstrated that combining **AZD3965** with conventional chemotherapy and radiation can significantly enhance anti-tumor efficacy. This guide provides a detailed comparison of **AZD3965** combination therapies, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental designs.

Performance in Combination with Chemotherapy

Preclinical evidence strongly supports the synergistic effect of **AZD3965** with chemotherapeutic agents, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study evaluating **AZD3965** in combination with doxorubicin and rituximab in a Raji Burkitt's lymphoma xenograft



model.

Treatment Group	Dosing Schedule	Tumor Growth Inhibition (TGI)	p-value vs. Vehicle
Vehicle	-	-	-
AZD3965	50 mg/kg, twice daily (BID), oral	52%	p = 0.0005
Doxorubicin	3 mg/kg, once weekly, intravenous	47%	p = 0.0001
AZD3965 + Doxorubicin	50 mg/kg BID (oral) + 3 mg/kg weekly (IV)	81%	p < 0.0005
Rituximab	10 mg/kg, intraperitoneal	-	-
AZD3965 + Rituximab	100 mg/kg BID (oral) + 10 mg/kg (IP)	Significant anti-tumor efficacy	-

Data sourced from preclinical studies on Raji xenograft models.[1]

These results demonstrate a significant enhancement in tumor growth inhibition when **AZD3965** is combined with doxorubicin compared to either agent alone.[1] The combination with rituximab also showed significant efficacy, with some tumors becoming non-measurable.[1]

Performance in Combination with Radiation Therapy

The combination of **AZD3965** with radiation has shown promise in sensitizing cancer cells to the effects of radiotherapy, particularly in solid tumors like small cell lung cancer (SCLC).

Quantitative Data Summary

A study investigating **AZD3965** and radiation in SCLC xenografts revealed a significant therapeutic advantage for the combination.



Treatment Group	Dosing Schedule	Outcome
AZD3965	-	Inhibition of tumor growth
Radiation	2Gy for 3 days	-
AZD3965 + Radiation	-	Significantly greater therapeutic effect than either modality alone

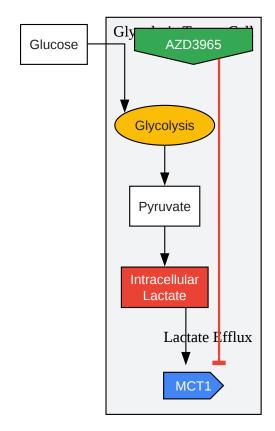
Data from a study on small cell lung cancer xenografts.[3][4]

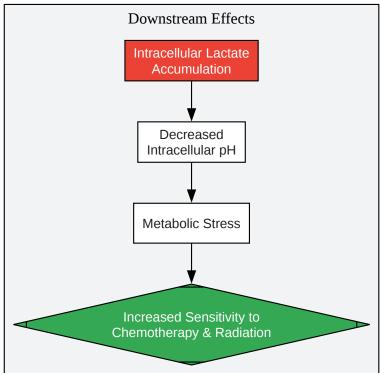
The study concluded that combining MCT1 inhibition with radiotherapy is a strongly supported treatment strategy for SCLC and other solid tumors.[4]

Mechanism of Action: Signaling Pathway

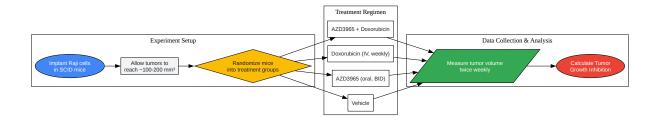
AZD3965's primary mechanism is the inhibition of MCT1, a key transporter of lactate. In glycolytic tumor cells, this leads to an intracellular accumulation of lactate, disrupting the tumor's metabolic state. This disruption enhances the efficacy of both chemotherapy and radiation.











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